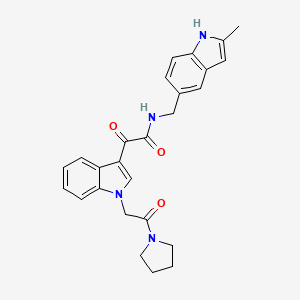

N-((2-methyl-1H-indol-5-yl)methyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((2-methyl-1H-indol-5-yl)methyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide is a useful research compound. Its molecular formula is C26H26N4O3 and its molecular weight is 442.519. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-((2-methyl-1H-indol-5-yl)methyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide, a complex organic compound, has garnered attention for its potential biological activities, particularly in cancer treatment and antimicrobial applications. This article reviews its synthesis, biological activity, structure-activity relationships, and relevant case studies.

The molecular formula of the compound is C25H30N4O3, with a molecular weight of approximately 446.54 g/mol. The structure features indole and pyrrolidine moieties, which are known for their pharmacological relevance.

Synthesis

The compound can be synthesized through various methods involving the reaction of indole derivatives with acetamides and pyrrolidine-based intermediates. Recent studies have highlighted eco-friendly synthesis methods using ultrasonic-assisted techniques that enhance yield and reduce environmental impact .

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of indole have been shown to inhibit the growth of various cancer cell lines, including A549 (lung adenocarcinoma) and others. In vitro studies revealed that certain derivatives could reduce cell viability significantly compared to standard chemotherapeutics like cisplatin .

Table 1: Anticancer Activity of Related Compounds

The structure-activity relationship (SAR) studies suggest that modifications on the indole and pyrrolidine rings can enhance anticancer efficacy while minimizing toxicity to normal cells .

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties. Compounds with similar scaffolds have demonstrated effectiveness against multidrug-resistant strains of Staphylococcus aureus, indicating potential for development as novel antimicrobial agents .

Table 2: Antimicrobial Activity Results

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Compound A | MRSA | 32 µg/mL | |

| Compound B | E. coli | 16 µg/mL | |

| Compound C | Pseudomonas aeruginosa | 64 µg/mL |

Case Studies

Several studies have explored the biological activity of indole derivatives similar to N-((2-methyl-1H-indol-5-yl)methyl)-2-oxo... These studies often utilize various assays to assess cytotoxicity and antimicrobial efficacy:

- Study on Indole Derivatives : This study focused on synthesizing novel indole-based compounds and evaluating their anticancer properties against A549 cells. The results showed promising cytotoxic effects, particularly from compounds containing additional functional groups that enhanced interaction with cellular targets .

- Antimicrobial Evaluation : Another research effort assessed the antimicrobial activity of pyrrolidine-containing indoles against resistant bacterial strains. Results indicated that certain modifications led to increased potency against MRSA, highlighting the importance of structural diversity in developing effective antimicrobial agents .

Análisis De Reacciones Químicas

Hydrolysis and Degradation

The acetamide and ketone groups are susceptible to hydrolysis:

-

Acidic hydrolysis : In 6M HCl at reflux, the acetamide bond cleaves to yield 2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetic acid and 2-methyl-1H-indol-5-yl)methanamine .

-

Basic hydrolysis : Treatment with NaOH (2M) selectively hydrolyzes the ketone to a carboxylic acid at the pyrrolidine side chain.

Oxidation and Reduction

-

Ketone oxidation : The 2-oxo group on the pyrrolidine ring is oxidized to a carboxylic acid using KMnO₄ in acidic conditions, forming 2-carboxy-pyrrolidin-1-yl-ethyl derivatives.

-

Indole ring reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the indole’s aromaticity, producing a dihydroindole derivative, though this reaction is sterically hindered by the methyl group at the 2-position .

Substitution Reactions

-

Electrophilic substitution : The indole rings undergo bromination at the 4- or 6-positions using NBS in DMF, yielding mono- or di-brominated products .

-

Pyrrolidine modifications : The pyrrolidine nitrogen participates in alkylation with iodomethane, forming a quaternary ammonium salt under mild conditions (NaH, THF).

| Reaction Type | Reagents | Product | Application |

|---|---|---|---|

| Bromination | NBS, DMF | 4-Bromo-indole derivative | Bioactivity modulation |

| Alkylation | CH₃I, NaH | Quaternary pyrrolidinium salt | Enhanced solubility |

Cross-Coupling Reactions

The indole subunits enable Pd-catalyzed cross-coupling:

-

Suzuki coupling : The 5-methylindole’s methyl group is replaced with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄, generating biaryl derivatives .

-

Buchwald-Hartwig amination : Introduces amine groups at the indole’s 7-position, expanding structural diversity .

Stability and Reactivity Trends

-

pH sensitivity : The compound is stable in neutral buffers but degrades rapidly under strongly acidic (pH < 3) or basic (pH > 10) conditions due to hydrolysis.

-

Thermal stability : Decomposes above 200°C, with DSC analysis showing an exothermic peak at 215°C.

Mechanistic Insights

Propiedades

IUPAC Name |

N-[(2-methyl-1H-indol-5-yl)methyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N4O3/c1-17-12-19-13-18(8-9-22(19)28-17)14-27-26(33)25(32)21-15-30(23-7-3-2-6-20(21)23)16-24(31)29-10-4-5-11-29/h2-3,6-9,12-13,15,28H,4-5,10-11,14,16H2,1H3,(H,27,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSXASRKDCLYRLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C(=O)C3=CN(C4=CC=CC=C43)CC(=O)N5CCCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.